

# A Comparative Guide to the Efficacy of HPK1 PROTAC Degraders

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## Compound of Interest

Compound Name: PROTAC HPK1 Degradar-2

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This guide provides an objective comparison of the performance of various Hematopoietic Progenitor Kinase 1 (HPK1) PROTAC (Proteolysis Targeting Chimera) degraders, supported by experimental data from recent preclinical studies. HPK1 is a critical negative regulator of T-cell receptor signaling, and its targeted degradation presents a promising strategy for enhancing anti-tumor immunity.

## Executive Summary

Recent advancements in the field of targeted protein degradation have led to the development of several potent and selective HPK1 PROTAC degraders. These molecules have demonstrated significant anti-tumor efficacy in preclinical models by effectively removing HPK1 protein, leading to enhanced T-cell activation and cytokine production. This guide focuses on a comparative analysis of key HPK1 PROTACs, including Compound 10m, DD205-291, and E3, highlighting their degradation efficiency, cellular potency, and in vivo anti-tumor activity.

## Data Presentation

The following tables summarize the quantitative data for the most well-characterized HPK1 PROTAC degraders.

**Table 1: In Vitro Degradation and Potency of HPK1 PROTACs**

Degrader	Cell Line	DC50 (nM)	Dmax (%)	pSLP-76 Inhibition (IC50, nM)	E3 Ligase Recruited	Reference
Compound 10m	Jurkat	5.0 ± 0.9	≥ 99	Potent (not specified)	CRBN	[1][2]
DD205-291	Not Specified	5.3	Not Specified	Dose-dependent	Not Specified	[3][4]
E3	Not Specified	3.16	Not Specified	Not Specified	Not Specified	[5]
PROTAC HPK1 Degradar-1	Not Specified	1.8	Not Specified	496.1	Not Specified	

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

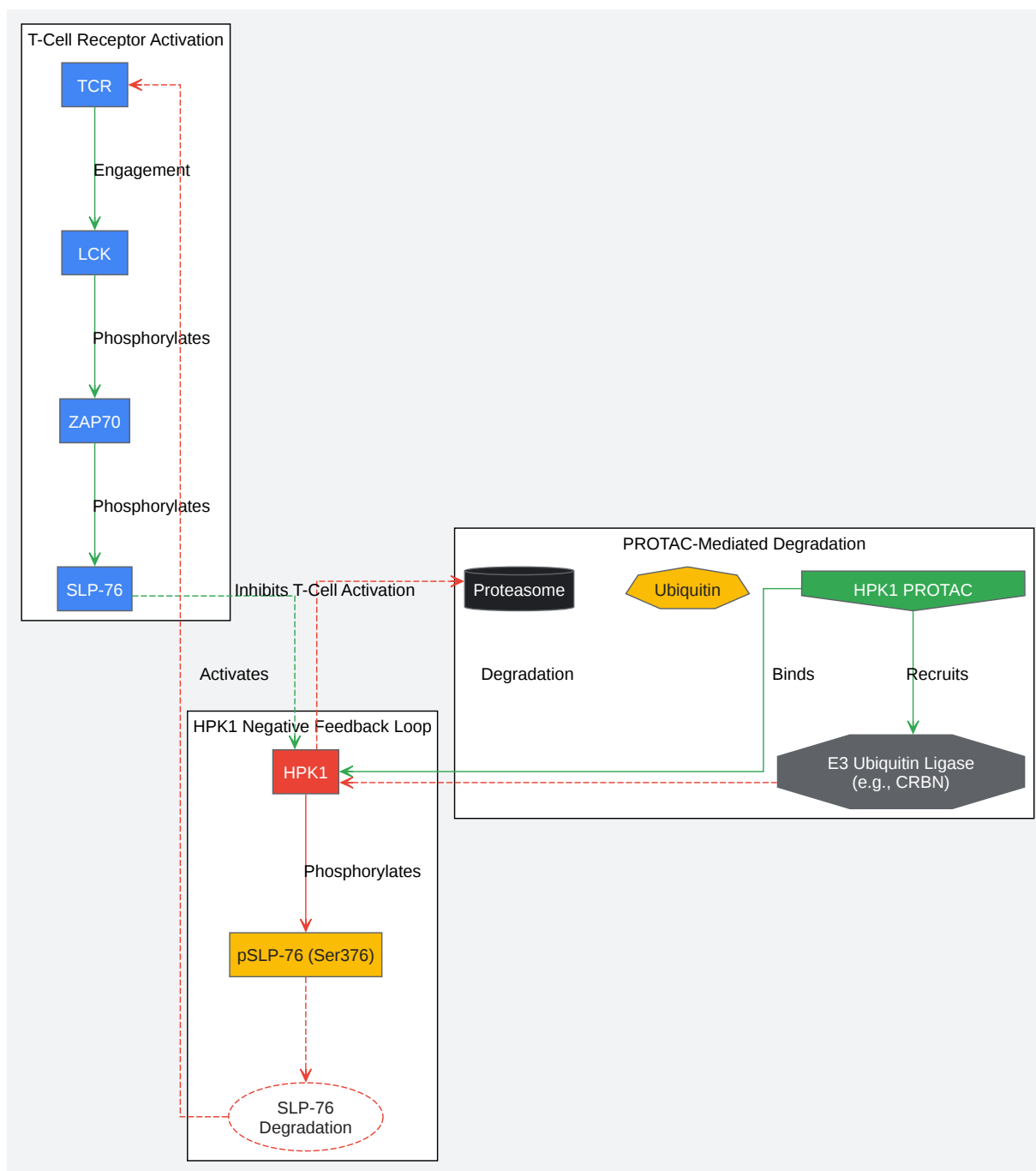
**Table 2: In Vivo Anti-Tumor Efficacy of HPK1 PROTACs in Syngeneic Mouse Models**

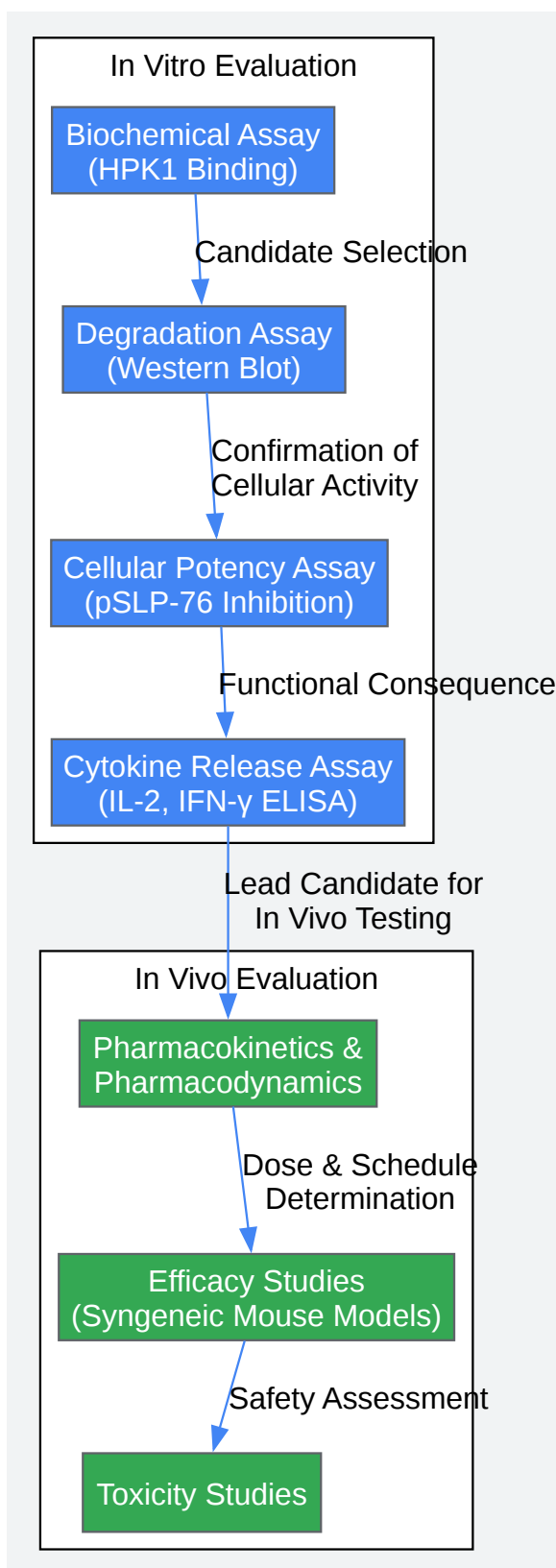
Degrader	Mouse Model	Dose and Schedule	Monotherapy TGI (%)	Combination TGI (%) (with anti-PD-1/PD-L1)	Reference
Compound 10m	MC38	3.0 mg/kg, PO, QOD	30.22	Superior antitumor effect	<a href="#">[1]</a>
DD205-291	MC38	0.5 mg/kg, PO	Good efficacy	91.0	<a href="#">[3]</a> <a href="#">[4]</a>
E3	Not Specified	Oral administration	Not Specified	Significant antitumor activity	<a href="#">[5]</a>

TGI: Tumor Growth Inhibition; PO: Oral administration; QOD: Every other day.

## Mandatory Visualization

## HPK1 Signaling Pathway and PROTAC Mechanism of Action





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